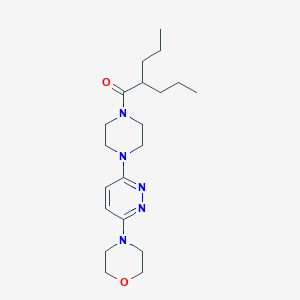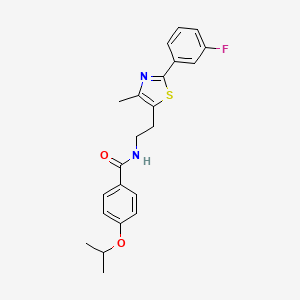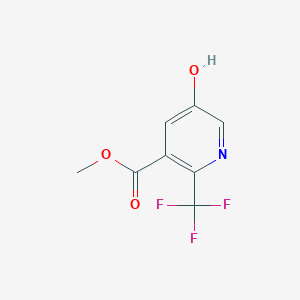![molecular formula C13H25N3O2S B2952008 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380099-77-2](/img/structure/B2952008.png)
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound that has garnered significant attention in the scientific community due to its potential application in various research fields. This compound is a thiazolidinone derivative and has been synthesized using various methods. In
作用机制
The mechanism of action of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may be responsible for the compound's potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potential application in various research fields, including cancer research, antibiotic development, and the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity in vitro studies. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for the research of 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One direction is the further investigation of its mechanism of action, which may provide insight into its potential application in various research fields. Another direction is the optimization of its synthesis method to yield higher purity and yield. Additionally, further studies are needed to determine the potential side effects of this compound and its efficacy in vivo. Finally, the potential application of this compound in the treatment of other diseases, such as Huntington's disease and multiple sclerosis, should be explored.
In conclusion, 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a thiazolidinone derivative that has potential application in various research fields. Its synthesis method has been optimized to yield high purity and yield. This compound has been shown to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential application in the treatment of Alzheimer's disease and Parkinson's disease. However, further studies are needed to determine its mechanism of action, potential side effects, and efficacy in vivo.
合成方法
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been synthesized using various methods. One of the most common methods is the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothioacetamide in the presence of triethylamine. Another method involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-morpholinothiocarbamoyl chloride in the presence of triethylamine. These methods have been optimized to yield high purity 1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
科学研究应用
1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential application in various research fields. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer research. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-9-19-10-4-13)16-5-7-18-8-6-16/h2-11H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKWRLZUOLYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCSCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)






![Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine](/img/structure/B2951947.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951948.png)